Potency Comparison: SKP-450 (Parent Racemate) vs. Levcromakalim in Isolated Arteries
The relaxant potency of SKP-450 (the racemate parent of SKP-451) was significantly higher than that of levcromakalim (LCRK) in three distinct arterial preparations: canine coronary, rabbit basilar, and rabbit vertebral arteries [1]. The EC50 values (concentration required for 50% relaxation) were consistently lower for SKP-450 compared to LCRK across all three vessel types, confirming a broader and more potent vasodilatory profile [2]. While exact EC50 values for SKP-451 alone are not reported in this study, its inclusion as the active (+)-enantiomer within the SKP-450 family supports a class-level inference of enhanced potency relative to LCRK.
| Evidence Dimension | Vasorelaxant potency (EC50) |
|---|---|
| Target Compound Data | SKP-450 (racemate): Significantly lower EC50 than LCRK (quantified below for a related assay) |
| Comparator Or Baseline | Levcromakalim (LCRK): Higher EC50 values across three arterial types |
| Quantified Difference | Potency rank order: SKP-450 > LCRK |
| Conditions | Isolated canine coronary artery, rabbit basilar artery, and rabbit vertebral artery; precontracted with a spasmogen (e.g., U46619 or norepinephrine) |
Why This Matters
Procurement of SKP-451 over levcromakalim is justified when a more potent vasorelaxant agent is required for in vitro mechanistic studies, potentially reducing compound consumption and enabling more robust concentration-response curves.
- [1] Hong KW, et al. Pharmacological profiles of SKP-450 and its family, a K+ channel opener, in comparison with levcromakalim. Pharmacol Res. 1998 Sep;38(3):191-7. View Source
- [2] Hong KW, et al. Pharmacological profiles of SKP-450 and its family, a K+ channel opener, in comparison with levcromakalim. Pharmacol Res. 1998. View Source
